N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide
Description
Properties
Molecular Formula |
C21H13Cl2N3O2S |
|---|---|
Molecular Weight |
442.3 g/mol |
IUPAC Name |
N'-(1,3-benzothiazol-2-yl)-4-chloro-N'-(4-chlorobenzoyl)benzohydrazide |
InChI |
InChI=1S/C21H13Cl2N3O2S/c22-15-9-5-13(6-10-15)19(27)25-26(20(28)14-7-11-16(23)12-8-14)21-24-17-3-1-2-4-18(17)29-21/h1-12H,(H,25,27) |
InChI Key |
ZTNDRDCKXHVRPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)N(C(=O)C3=CC=C(C=C3)Cl)NC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-chlorothiophenol
A modified Hantzsch thiazole synthesis is employed:
-
Reagents : 2-Amino-4-chlorothiophenol (1 eq), cyanogen bromide (1.2 eq) in ethanol.
-
Conditions : Reflux at 80°C for 6–8 hours.
-
Yield : 78–82% after recrystallization from ethanol.
Characterization :
-
IR : 3350 cm⁻¹ (N–H stretch), 1590 cm⁻¹ (C=N stretch).
-
¹H NMR (DMSO-d₆) : δ 7.25–8.10 (m, 3H, Ar–H), 5.20 (s, 2H, NH₂).
Hydrazide Intermediate Preparation
The benzohydrazide backbone is synthesized via hydrazinolysis of ester precursors.
Hydrazinolysis of Methyl 4-Chlorobenzoate
-
Reagents : Methyl 4-chlorobenzoate (1 eq), hydrazine hydrate (3 eq) in absolute ethanol.
-
Conditions : Reflux at 80°C for 4–6 hours.
-
Workup : Cool to 0°C, filter, and wash with cold ethanol.
-
Yield : 89–92%.
Characterization :
Coupling Strategies for N-Acylation
Direct Acylation with 4-Chlorobenzoyl Chloride
-
Reagents : Benzothiazol-2-amine (1 eq), 4-chlorobenzoyl chloride (1.2 eq), triethylamine (2 eq) in dry DMF.
-
Conditions : Stir at 25°C for 12 hours under N₂.
-
Workup : Pour into ice-water, extract with ethyl acetate, dry over MgSO₄.
-
Yield : 73–75%.
Optimization Notes :
Carbodiimide-Mediated Coupling
Method :
-
Reagents : Benzothiazol-2-amine (1 eq), 4-chlorobenzohydrazide (1 eq), EDC·HCl (1.5 eq), HOBt (1.5 eq) in DMF.
-
Conditions : Stir at 0°C → 25°C over 2 hours, maintain for 24 hours.
-
Yield : 85% after column chromatography (silica gel, ethyl acetate/hexane 1:3).
Advantages :
-
Minimizes racemization.
-
Compatible with acid-sensitive functional groups.
Comparative Analysis of Synthetic Routes
| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Direct Acylation | DMF, 25°C, 12h | 73–81 | 95 | Short reaction time |
| Carbodiimide Coupling | DMF, 0–25°C, 24h | 85 | 98 | High selectivity, scalability |
Critical Observations :
-
Direct acylation is cost-effective but requires strict moisture control.
-
Carbodiimide coupling offers superior purity at the expense of reagent cost.
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial activity against a range of bacterial and fungal strains.
Medicine: Investigated for its anticancer properties, particularly in inhibiting the growth of cancer cells.
Mechanism of Action
The mechanism of action of N-(1,3-benzothiazol-2-yl)-4-chloro-N’-[(4-chlorophenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in microorganisms, leading to their death. In anticancer applications, the compound may induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Benzothiazole Moieties
- 2-[2-(4-Chlorobenzenesulfonyl)Hydrazinyl]-1,3-Benzothiazol () :
This analogue replaces the 4-chlorobenzoyl group with a 4-chlorobenzenesulfonyl moiety. Key differences include:- Spectral Data : The sulfonyl group introduces a strong IR absorption at ~1250 cm⁻¹ (S=O stretch), absent in the target compound. The target’s carbonyl (C=O) stretch appears at ~1660 cm⁻¹, while the sulfonyl analogue lacks this band .
- Crystallography : The sulfonyl derivative exhibits intermolecular N–H···O hydrogen bonds, whereas the target compound’s carbonyl group may engage in C=O···π interactions, as seen in related benzohydrazides (e.g., ) .
Benzohydrazides with Heterocyclic Substituents
- 4-Chloro-N’-(2-Phenylquinazolin-4-yl)benzohydrazide (): Replaces the benzothiazole with a quinazoline ring. Key distinctions: Electronic Effects: The quinazoline’s electron-deficient nature enhances hydrogen-bonding capacity (NMR: NH proton at 10.27 ppm vs. 9.91 ppm for benzothiazole derivatives).
Anti-Leishmanial Benzohydrazides ()
- (E)-4-Chloro-N’-((1-(2-((2-Oxo-2H-chromen-4-yl)oxy)propyl)-1H-indol-3-yl)methylene)benzohydrazide: Features a coumarin-indole hybrid system. Activity: IC₅₀ = 21.5 µM against Leishmania.
Key Spectral Features
Data Table: Comparative Analysis of Key Compounds
Biological Activity
N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide is a compound that belongs to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including anticancer, antibacterial, antifungal, and anthelmintic properties. This article explores the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 359.25 g/mol. The structure includes a benzothiazole moiety, which is crucial for its biological activity.
Anticancer Activity
Research has indicated that benzothiazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. A notable study demonstrated that derivatives of benzothiazole could disrupt microtubule dynamics by inhibiting tubulin polymerization, leading to cytotoxic effects in cancer cells .
Table 1: Anticancer Activity of Benzothiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4y | DU145 | 3.8 | Inhibits tubulin polymerization |
| This compound | A549 | TBD | TBD |
Antimicrobial Activity
Benzothiazole derivatives are also known for their antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For example, a related study found that similar benzothiazole-based compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| Benzothiazole Derivative A | E. coli | 15 |
| Benzothiazole Derivative B | S. aureus | 18 |
| This compound | TBD | TBD |
Antifungal Activity
The antifungal potential of benzothiazole derivatives has also been documented. Studies suggest that these compounds can inhibit the growth of various fungi, making them candidates for developing new antifungal agents .
Case Studies
- Anticancer Study : A study on a series of benzothiazole hydrazones showed significant antiproliferative activity against DU145 prostate cancer cells, with detailed binding modes studied through molecular docking techniques .
- Antimicrobial Evaluation : In vitro testing against common bacterial pathogens revealed that certain benzothiazole derivatives had superior antimicrobial activity compared to traditional antibiotics, suggesting their potential application in treating resistant infections .
The mechanisms by which this compound exerts its biological effects may include:
- Inhibition of Enzymatic Activity : Compounds may inhibit specific enzymes involved in cellular processes critical for the survival and proliferation of pathogens.
- Disruption of Cellular Structures : Similar compounds have been shown to disrupt microtubule formation in cancer cells, leading to apoptosis.
- Interference with Nucleic Acids : Some derivatives interact with DNA or RNA, inhibiting replication and transcription processes.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(1,3-benzothiazol-2-yl)-4-chloro-N'-[(4-chlorophenyl)carbonyl]benzohydrazide, and what intermediates are critical to monitor?
- Methodological Answer : The synthesis typically involves condensation of 4-chlorobenzohydrazide with a substituted benzothiazole carbonyl derivative. Key steps include:
Formation of the benzothiazole ring via cyclization of 2-aminothiophenol derivatives under acidic conditions .
Hydrazone linkage formation between the benzothiazole carbonyl and hydrazide group under reflux in methanol .
- Critical Intermediates : Monitor the purity of the benzothiazole intermediate (via TLC or HPLC) and confirm hydrazone bond formation using IR spectroscopy (amide I band at ~1650 cm⁻¹ and N–H stretch at ~3200 cm⁻¹) .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:
Grow high-quality crystals via slow evaporation in solvents like methanol/water mixtures.
Collect diffraction data on a diffractometer (e.g., Bruker D8 VENTURE).
Use SHELXL for refinement, leveraging its robustness for small-molecule structures. SHELXPRO can interface with macromolecular data if needed .
- Example Parameters : For analogous hydrazones, monoclinic space groups (e.g., P2₁/c) with unit cell dimensions a = 8.1–23.3 Å and β = 96.0–120.3° are common .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should be observed?
- Methodological Answer :
- 1H NMR : Look for hydrazide NH protons at δ ~10–12 ppm and aromatic protons in δ 6.4–8.3 ppm .
- IR Spectroscopy : Confirm carbonyl (C=O) stretches at ~1650–1680 cm⁻¹ and C=N stretches at ~1600 cm⁻¹ .
- Mass Spectrometry (FABMS) : Expect molecular ion peaks m/z ~450–500 (depending on substituents) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate unexpected by-products during synthesis?
- Methodological Answer :
- By-Product Analysis : Incomplete substitution, as seen in organotin-Schiff base syntheses, can occur due to competing hydrolysis. Use anhydrous solvents (e.g., dry MeOH) and inert atmospheres .
- Temperature Control : Maintain reflux temperatures (~60–80°C) to favor hydrazone formation over side reactions like oxidation .
- Chromatographic Monitoring : Use preparative TLC (e.g., ACN:MeOH 1:1, Rf ~0.6–0.74) to isolate pure products .
Q. How do structural modifications (e.g., nitro vs. methoxy substituents) influence antibacterial activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) :
| Substituent | Antibacterial Activity (E. coli) | Reference |
|---|---|---|
| 4-Cl | High (MIC ~5 µg/mL) | |
| 4-OCH₃ | Moderate (MIC ~20 µg/mL) | |
| 3-NO₂ | Low (MIC >50 µg/mL) |
- Mechanistic Insight : Chlorine’s electron-withdrawing effect enhances membrane permeability, while nitro groups may induce steric hindrance .
Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules?
- Methodological Answer :
- Data Collection : Use high-resolution data (≤0.8 Å) to resolve disorder. For hydrazones, asymmetric units often contain multiple independent molecules; apply TWINABS for twinning corrections .
- Refinement : In SHELXL, use PART and ISOR commands to model disorder. For solvent molecules, apply SQUEEZE in PLATON .
Q. How can computational methods predict binding interactions of this compound with biological targets?
- Methodological Answer :
Docking Studies : Use AutoDock Vina with enzyme targets (e.g., E. coli DNA gyrase; PDB ID: 1KZN).
MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
- Key Interactions : Hydrazide NH groups form hydrogen bonds with active-site residues (e.g., Asp81 in gyrase), while chloro substituents engage in hydrophobic contacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
